2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are part of a larger class of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional representations .
Synthesis Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered pyrazine ring . On the basis of fusion permutations, four isomeric structural variants may exist .Chemical Reactions Analysis
The synthesis of these compounds often involves interactions with a diversity of hydrazines or hydrazine hydrochlorides . Microwave-assisted heating under controlled conditions is often used to produce the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present . For example, one compound in this class was found to have a melting point of 228-229°C .科学的研究の応用
Medicinal Chemistry Building Blocks
The core structure of this compound serves as a building block in medicinal chemistry. It’s used to create focused libraries of molecules that can be screened for biological activity . These libraries are essential for identifying new drug candidates.
Privileged Structure in Drug Discovery
This compound is considered a “privileged structure” in drug discovery, meaning it’s a versatile scaffold that can bind to multiple types of biological targets. Researchers leverage this property to develop new therapeutic agents .
Antibacterial Agent Development
Derivatives of this compound have shown potential as antibacterial agents. Studies have tested their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, to determine minimum inhibitory concentrations .
Pharmacological Research
The compound’s derivatives are explored for their pharmacological effects. They are assessed for their potential to act as therapeutic agents or their precursors, contributing to the understanding of biochemical mechanisms .
Synthetic Chemistry
In synthetic chemistry, this compound is used to access a variety of substituents at specific positions, which is crucial for the synthesis of complex molecules. This has implications for the development of new synthetic methodologies .
Biological Activity Modulation
The compound is studied for its ability to modulate biological activity. It’s part of research into σ-receptors, β-secretase-1 inhibitors, and antiviral activity, showing its broad potential in therapeutic applications .
Safety And Hazards
将来の方向性
The [1,2,4]triazolo[4,3-a]pyrazine class of compounds has attracted enormous attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research will likely continue to explore the synthesis of new derivatives and their potential therapeutic uses .
特性
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-8-4-3-7-1-2-10(4)9-5;/h7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPQNARKJWMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。